N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17239923
InChI: InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3
SMILES:
Molecular Formula: C4H7ClF3NO2S
Molecular Weight: 225.62 g/mol

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride

CAS No.:

Cat. No.: VC17239923

Molecular Formula: C4H7ClF3NO2S

Molecular Weight: 225.62 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride -

Specification

Molecular Formula C4H7ClF3NO2S
Molecular Weight 225.62 g/mol
IUPAC Name N-methyl-N-(1,1,1-trifluoropropan-2-yl)sulfamoyl chloride
Standard InChI InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3
Standard InChI Key XGJHAAXYPJTPDR-UHFFFAOYSA-N
Canonical SMILES CC(C(F)(F)F)N(C)S(=O)(=O)Cl

Introduction

N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride is a complex organic compound with significant applications in medicinal chemistry and materials science. Its molecular formula is C₄H₇ClF₃NO₂S, and it has a molecular weight of 225.62 g/mol . This compound features a trifluoromethyl group, a sulfamoyl chloride group, and a chiral center, making it a versatile reagent in various chemical reactions.

Synthesis of N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride

The synthesis of N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride typically involves the reaction of N-Methyl-1,1,1-trifluoro-2-propylamine with chlorosulfonic acid under controlled conditions. This process requires careful monitoring to prevent decomposition or unwanted side reactions.

Synthesis Steps:

  • Starting Materials: N-Methyl-1,1,1-trifluoro-2-propylamine and chlorosulfonic acid.

  • Reaction Conditions: The reaction is carried out under controlled conditions to ensure high purity and yield.

  • Mechanism: The amine group in N-Methyl-1,1,1-trifluoro-2-propylamine undergoes a nucleophilic attack on chlorosulfonic acid, forming the sulfamoyl chloride group.

Applications

This compound is of interest in various fields due to its unique properties and reactivity:

  • Medicinal Chemistry: It is used in the synthesis of pharmaceuticals, exploiting its reactivity with nucleophiles to form novel compounds with potential biological activity.

  • Materials Science: Its applications extend to the development of new materials, leveraging its chemical properties to create compounds with specific functionalities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator